chemical structure and properties of 4-Cyanophenyl cyclohexyl ketone
chemical structure and properties of 4-Cyanophenyl cyclohexyl ketone
An In-depth Technical Guide to 4-Cyanophenyl Cyclohexyl Ketone
Abstract
This technical guide provides a comprehensive overview of 4-Cyanophenyl cyclohexyl ketone, a bifunctional aromatic ketone of significant interest in synthetic and medicinal chemistry. We will explore its core chemical structure, physicochemical properties, and established synthetic routes, with a particular focus on the mechanistic underpinnings of its formation via Friedel-Crafts acylation. This document details robust protocols for its analytical characterization using modern spectroscopic and chromatographic techniques. Furthermore, it discusses its reactivity, potential applications as a versatile chemical intermediate, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this compound.
Compound Identification and Structure
4-Cyanophenyl cyclohexyl ketone, systematically named 4-(cyclohexanecarbonyl)benzonitrile, is a chemical compound featuring a central phenyl ring substituted at the 1 and 4 positions by a cyclohexyl ketone and a nitrile (cyano) group, respectively. This unique arrangement of functional groups—an aromatic ketone and a cyano moiety—makes it a valuable building block for more complex molecular architectures.
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IUPAC Name: 4-(cyclohexanecarbonyl)benzonitrile[1]
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CAS Registry Number: 898792-14-8[1]
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Molecular Formula: C₁₄H₁₅NO[1]
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Molecular Weight: 213.28 g/mol [1]
Caption: 2D Structure of 4-(cyclohexanecarbonyl)benzonitrile.
Physicochemical Properties
The physical and chemical properties of 4-Cyanophenyl cyclohexyl ketone are dictated by its combination of a rigid aromatic core and a flexible aliphatic ring, along with the polar ketone and nitrile groups.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO | [1] |
| Molecular Weight | 213.28 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | [1] |
| InChIKey | PJPMXOBAIYBRRR-UHFFFAOYSA-N | [1] |
Note: Experimental data such as melting point, boiling point, and solubility are not widely published in readily accessible databases. These values would typically be determined empirically in a laboratory setting.
Synthesis and Chemical Reactivity
Primary Synthetic Route: Friedel-Crafts Acylation
The most direct and industrially relevant synthesis of 4-Cyanophenyl cyclohexyl ketone is through the Friedel-Crafts acylation of cyanobenzene (benzonitrile).[2][3][4] This classic electrophilic aromatic substitution reaction involves reacting benzonitrile with cyclohexanecarbonyl chloride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
Causality of Experimental Design:
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Reactants: Benzonitrile serves as the aromatic substrate. The cyano group is a deactivating, meta-directing group; however, under the forcing conditions of a Friedel-Crafts reaction, para-substitution can be achieved. Cyclohexanecarbonyl chloride is the acylating agent, providing the cyclohexyl ketone moiety.
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Catalyst: A strong Lewis acid like AlCl₃ is crucial. It coordinates with the chlorine atom of the acyl chloride, abstracting it to generate a highly electrophilic acylium ion (C₆H₁₁CO⁺).[3] This ion is the active electrophile that attacks the electron-rich benzene ring. A stoichiometric amount of the catalyst is required because the product ketone can also form a complex with AlCl₃, temporarily deactivating it.[2][4]
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Solvent: An inert solvent, such as dichloromethane (DCM) or carbon disulfide (CS₂), is typically used to dissolve the reactants and facilitate the reaction while not competing in the reaction itself.
Caption: Generalized workflow for the Friedel-Crafts acylation synthesis.
Chemical Reactivity
The reactivity of 4-Cyanophenyl cyclohexyl ketone is a composite of its constituent functional groups:
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Ketone Group: The carbonyl group can undergo nucleophilic addition reactions. It can be reduced to a secondary alcohol (cyclohexyl(4-cyanophenyl)methanol) using reducing agents like sodium borohydride (NaBH₄) or converted to an alkane (4-cyanophenyl)cyclohexylmethane) via a Clemmensen or Wolff-Kishner reduction.
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Cyano Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-(cyclohexanecarbonyl)benzoic acid) or reduced to a primary amine (4-(aminomethyl)phenyl)(cyclohexyl)methanone).
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Aromatic Ring: The phenyl ring is deactivated towards further electrophilic substitution due to the electron-withdrawing nature of both the ketone and cyano groups.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating analytical system.
Spectroscopic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear as two doublets in the downfield region (~7.7-8.0 ppm for protons ortho to the ketone and ~7.5-7.8 ppm for protons ortho to the cyano group), characteristic of a 1,4-disubstituted benzene ring. The cyclohexyl protons will appear as a series of complex multiplets in the upfield region (~1.2-3.5 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will be characterized by a signal for the carbonyl carbon at ~190-200 ppm and the nitrile carbon at ~118-125 ppm. Aromatic carbons will resonate in the ~128-140 ppm range, while the aliphatic cyclohexyl carbons will be found in the ~25-45 ppm range.
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IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. A strong, sharp absorption band will be observed around 2220-2240 cm⁻¹ , corresponding to the C≡N stretch of the nitrile. Another strong absorption will be present in the range of 1680-1700 cm⁻¹ , indicative of the C=O stretch of the aromatic ketone.
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Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (m/z ≈ 213 or 214). Key fragmentation patterns would include the loss of the cyclohexyl group and cleavage at the acylium ion.
Chromatographic Purity Assessment
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a standard reverse-phase HPLC method for assessing the purity of a synthesized batch of 4-Cyanophenyl cyclohexyl ketone.
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System Preparation:
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm.
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Sample Preparation:
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Accurately weigh ~1 mg of the compound.
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Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.
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Filter the solution through a 0.45 µm syringe filter before injection.
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Chromatographic Run:
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Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
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Inject 10 µL of the prepared sample.
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Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
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Hold at 95% Mobile Phase B for 5 minutes.
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Return to initial conditions and re-equilibrate for 5 minutes.
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Data Analysis:
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Integrate the peaks in the resulting chromatogram.
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Calculate the purity by determining the area percentage of the main product peak relative to the total area of all peaks.
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Caption: Workflow for analytical characterization and quality control.
Applications and Research Interest
The bifunctional nature of 4-Cyanophenyl cyclohexyl ketone makes it a versatile intermediate in several fields:
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Medicinal Chemistry: Ketone derivatives are common scaffolds in drug design. This compound can serve as a starting material for synthesizing more complex molecules with potential biological activity. For instance, derivatives of cyanophenyl-containing structures have been investigated as enzyme inhibitors.[5] The cyclohexyl group can enhance lipophilicity, which is often a desirable trait for improving pharmacokinetic properties of drug candidates.
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Materials Science: The rigid, polar structure containing a cyano group is characteristic of molecules used in the synthesis of liquid crystals. The cyano group provides a strong dipole moment, which is essential for the alignment of molecules in an electric field. Compounds with cyanophenyl and cyclohexyl rings are known components of liquid crystal mixtures.[6]
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Synthetic Intermediates: It is a useful precursor for creating a variety of 1,4-disubstituted benzene derivatives by selectively transforming the ketone or nitrile functionalities. For example, it could be used in the synthesis of benzodiazepine derivatives, which are active on the central nervous system.[7]
Safety, Handling, and Storage
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Hazard Identification:
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles compliant with EN166 or OSHA 29 CFR 1910.133 standards.[8][11]
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Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[9]
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Skin and Body Protection: Wear a lab coat or other protective clothing.[11]
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Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dust is generated, a NIOSH/MSHA approved respirator may be necessary.[8]
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Handling and Storage:
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Handling: Avoid contact with skin, eyes, and clothing.[8][12] Do not breathe dust. Wash hands thoroughly after handling.[8]
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Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[8][13] Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]
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Conclusion
4-Cyanophenyl cyclohexyl ketone is a well-defined chemical entity with significant potential as a synthetic intermediate. Its preparation via Friedel-Crafts acylation is a robust and scalable method. The compound's distinct functional groups provide multiple handles for further chemical modification, making it a valuable building block for applications in medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and analytical characterization, combined with strict adherence to safety protocols, enables its effective and safe utilization in research and development.
References
-
Chemical Register. (n.d.). 4-CYANOPHENYL CYCLOHEXYL KETONE. Retrieved from [Link]
- Patents. (n.d.). Synthesis of trans-1-p-cyanophenyl-4-(trans-4-propyl-cyclohexyl)-cyclohexane.
-
National Center for Biotechnology Information. (n.d.). (4RS)-Methyl 4-cyano-4-cyclohexyl-4-phenylbutanoate. PMC. Retrieved from [Link]
-
Alfa Aesar. (2025). SAFETY DATA SHEET - Cyclohexyl phenyl ketone. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Cyano(methyl)cyclohexanone. PubChem. Retrieved from [Link]
-
Save My Exams. (2024). Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Phenylcyclohexanone. PubChem. Retrieved from [Link]
-
DOMO. (2022). SAFETY DATA SHEET - Cyclohexanone. Retrieved from [Link]
-
ChemSrc. (n.d.). 2-cyanophenyl cyclohexyl ketone. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Crystal Structure of 1-(Cyano (4-methoxyphenyl) methyl) cyclohexyl Acetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chlorophenyl cyclohexyl ketone. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclohexyl phenyl ketone. PubChem. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenyl cyclohexyl ketone (CAS 712-50-5). Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexanone. Retrieved from [Link]
- Google Patents. (n.d.). FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES....
-
Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl. Retrieved from [Link]
-
Chemius. (n.d.). Safety data sheet - Cyclohexanone. Retrieved from [Link]
- Google Patents. (n.d.). US4460604A - 4-Amino-4-aryl-cyclohexanones.
-
National Center for Biotechnology Information. (2024). Semisynthetic phytochemicals in cancer treatment: a medicinal chemistry perspective. PMC. Retrieved from [Link]
Sources
- 1. 4-Cyano-1-(trifluoromethoxy)pyridin-1-ium bis((trifluoromethyl)sulfonyl)amide,4-cyano-1-[(pyridin-4-yl)methyl]piperidine-4-carboxylic acid Suppliers & Manufacturers [chemicalregister.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. 4-CYANO-4-(4-FLUOROPHENYL)CYCLOHEXANONE CAS#: 56326-98-8 [m.chemicalbook.com]
- 6. SYNTHON Chemicals Shop | trans-4-(4-Cyanophenyl)cyclohexyl 4-(6-(methacryloyloxy)hexyloxy)benzoate | Flüssigkristalle Reaktive Mesogene Kronenether Calixarene [shop.synthon-chemicals.com]
- 7. FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. Mobile [my.chemius.net]
